Cas no 226560-96-9 (3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)-)
3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)-
- Amaronol A
- 2,4,6-Trihydroxy-2-(3,4,5-trihydroxybenzyl)-1-benzofuran-3(2H)-on e
- [ "" ]
- HY-N2864
- (+)- 2,4,6-Trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-3(2H)-benzofuranone
- AKOS032961621
- InChI=1/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H
- CHEMBL490150
- LMPK12130074
- SCHEMBL23933918
- Amaronola A
- CS-0023443
- FS-9618
- 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]benzofuran-3-one
- 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one
- (+)-2,4,6-Trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-3(2H)-benzofuranone
- 226560-96-9
- CHEBI:187448
- AMARANOL A
- 3(2H)-Benzofuranone, 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-
- 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzouran-3-one
- DA-70750
- Amarol A
-
- Inchi: 1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2
- InChI Key: KZFYMOSMINTUQG-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=C(C=2C(C1(CC1C=C(C(=C(C=1)O)O)O)O)=O)O)O
Computed Properties
- Exact Mass: 320.05300
- Monoisotopic Mass: 320.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 148A^2
- XLogP3: 1.5
Experimental Properties
- Color/Form: Brown powder
- Density: 1.9±0.1 g/cm3
- Boiling Point: 781.2±60.0 °C at 760 mmHg
- Flash Point: 296.9±26.4 °C
- PSA: 147.68000
- LogP: 0.72100
- Vapor Pressure: 0.0±2.8 mmHg at 25°C
3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74210-5mg |
2,4,6-Trihydroxy-2-(3,4,5-trihydroxybenzyl)-1-benzofuran-3(2H)-on e |
226560-96-9 | ,HPLC≥98% | 5mg |
¥5600.0 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5441-5 mg |
Amaronol A |
226560-96-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5441-5 mg |
Amaronol A |
226560-96-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5441-1 mL * 10 mM (in DMSO) |
Amaronol A |
226560-96-9 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5441-5mg |
Amaronol A |
226560-96-9 | 5mg |
¥ 3940 | 2023-09-07 | ||
| A2B Chem LLC | AF65806-5mg |
Amaronol A |
226560-96-9 | ≥98% | 5mg |
$544.00 | 2024-04-20 | |
| A2B Chem LLC | AF65806-10mg |
Amaronol A |
226560-96-9 | ≥98% | 10mg |
$977.00 | 2024-04-20 | |
| A2B Chem LLC | AF65806-20mg |
Amaronol A |
226560-96-9 | ≥98% | 20mg |
$1777.00 | 2024-04-20 | |
| A2B Chem LLC | AF65806-50mg |
Amaronol A |
226560-96-9 | ≥98% | 50mg |
$3544.00 | 2024-04-20 | |
| A2B Chem LLC | AF65806-100mg |
Amaronol A |
226560-96-9 | ≥98% | 100mg |
$6444.00 | 2024-04-20 |
3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3(2H)-Benzofuranone,2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)-
3(2H)-Benzofuranone, 2,4,6-Trihydroxy-2-[(3,4,5-Trihydroxyphenyl)Methyl]-, (+)-: A Comprehensive Overview
The compound 3(2H)-benzofuranone, 2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-, (+)- (CAS No. 226560-96-9) is a highly bioactive natural product with significant potential in the fields of pharmacology and biotechnology. This compound belongs to the class of benzofuranones, which are known for their diverse biological activities. The structure of this compound is characterized by a benzofuranone ring system with multiple hydroxyl groups and a substituted phenyl group attached to the methyl position. These functional groups contribute to its unique chemical properties and biological functions.
Recent studies have highlighted the antioxidant properties of this compound, making it a promising candidate for applications in oxidative stress-related diseases. Researchers have demonstrated that the multiple hydroxyl groups in the molecule play a critical role in scavenging free radicals and reducing oxidative damage to cellular components. This property has led to increased interest in its potential use as a nutraceutical or functional food ingredient.
In addition to its antioxidant activity, 3(2H)-benzofuranone has shown significant anti-inflammatory effects in preclinical models. Studies have revealed that this compound inhibits key inflammatory pathways such as COX-2 and NF-kB. These findings suggest that it could be developed as a novel anti-inflammatory agent for conditions like arthritis and inflammatory bowel disease.
The synthesis and characterization of this compound have also been the focus of recent research efforts. Scientists have developed efficient methods for the total synthesis of this molecule using green chemistry principles. These methods not only enhance the scalability of production but also reduce environmental impact compared to traditional synthetic approaches.
Moreover, the biological activity of this compound has been explored in various contexts. For instance, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity makes it a potential candidate for targeted cancer therapy.
Another area of interest is its role in neuroprotection. Preclinical studies have demonstrated that this compound can protect neurons from damage caused by oxidative stress and inflammation. This property opens up possibilities for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) have been employed to confirm the structure and purity of this compound. These advancements ensure that researchers can accurately characterize and validate their findings.
In conclusion, 3(2H)-benzofuranone, with its unique chemical structure and diverse biological activities, represents a valuable asset in the realm of natural product research. Its potential applications span across medicine, nutrition, and biotechnology. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to human health and well-being.
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